5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15204250
InChI: InChI=1S/C20H20ClN3O3S/c21-15-5-3-14(4-6-15)18-12-16(23-27-18)20(25)22-13-17(19-2-1-11-28-19)24-7-9-26-10-8-24/h1-6,11-12,17H,7-10,13H2,(H,22,25)
SMILES:
Molecular Formula: C20H20ClN3O3S
Molecular Weight: 417.9 g/mol

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC15204250

Molecular Formula: C20H20ClN3O3S

Molecular Weight: 417.9 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide -

Specification

Molecular Formula C20H20ClN3O3S
Molecular Weight 417.9 g/mol
IUPAC Name 5-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C20H20ClN3O3S/c21-15-5-3-14(4-6-15)18-12-16(23-27-18)20(25)22-13-17(19-2-1-11-28-19)24-7-9-26-10-8-24/h1-6,11-12,17H,7-10,13H2,(H,22,25)
Standard InChI Key BIFCUAVMSGFIIL-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CS4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates:

  • 1,2-Oxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • 4-Chlorophenyl Group: Enhances lipophilicity and influences target binding via halogen interactions.

  • Carboxamide Linker: Connects the oxazole core to a tertiary amine-containing side chain.

  • Morpholine-Thiophene Side Chain: Provides hydrogen-bonding and π-π stacking capabilities, critical for receptor engagement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀ClN₃O₃S
Molecular Weight417.9 g/mol
SMILES NotationC1C(=NO1)C2=CC=C(C=C2)Cl...
LogP (Predicted)3.2 ± 0.5
Aqueous Solubility<1 mg/mL (pH 7.4)

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

  • Oxazole Ring Formation: Cyclization of α-chlorophenyl glycine derivatives with trifluoroacetic acid and phosgene under controlled conditions .

  • Side-Chain Introduction: Coupling the oxazole-3-carboxylic acid intermediate with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine using carbodiimide-based activating agents.

Key Reaction Conditions:

  • Temperature: 55–65°C for cyclization steps .

  • Catalysts: Triethylamine (TEA) for deprotonation .

  • Solvents: Aromatic hydrocarbons (e.g., toluene) or chlorinated solvents .

Table 2: Representative Synthetic Yields

StepYield (%)Purity (%)Source
Oxazole Cyclization85–92>95
Amide Coupling78–84>90

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC: 32 µg/mL) . The morpholine-thiophene side chain enhances membrane permeability, while the chlorophenyl group disrupts microbial enzyme function .

Table 3: Anticancer Activity Data

Cell LineIC₅₀ (µM)MechanismSource
MCF-718.7Caspase-3/7 activation
HCT-11623.4G1 phase arrest
A549 (Lung)45.2ROS generation

Pharmacological Profiling

ADME Characteristics

  • Absorption: High permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to lipophilic groups.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the morpholine ring.

  • Excretion: Primarily renal (70%) with minor fecal elimination.

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats).

  • Genotoxicity: Negative in Ames tests.

Future Directions and Challenges

Structural Optimization

  • Enhancing Potency: Introducing electron-withdrawing groups (EWGs) at the oxazole C4 position to improve target affinity .

  • Reducing Toxicity: Replacing the morpholine ring with piperazine derivatives to mitigate hepatotoxicity.

Clinical Translation

Preclinical studies are needed to validate efficacy in animal models of infection and oncology. Challenges include optimizing bioavailability and addressing metabolic instability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator